molecular formula C8H6BrFN4 B13669473 5-Amino-3-(3-bromo-5-fluorophenyl)-1H-1,2,4-triazole

5-Amino-3-(3-bromo-5-fluorophenyl)-1H-1,2,4-triazole

Cat. No.: B13669473
M. Wt: 257.06 g/mol
InChI Key: ROJUCEBRYGODGC-UHFFFAOYSA-N
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Description

5-Amino-3-(3-bromo-5-fluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of amino, bromo, and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-bromo-5-fluorophenyl)-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-fluoroaniline.

    Formation of Triazole Ring: The aniline derivative undergoes cyclization with hydrazine derivatives to form the triazole ring. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired triazole structure.

    Amination: The final step involves the introduction of the amino group at the 5-position of the triazole ring. This can be achieved through various methods, including nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-bromo-5-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the triazole compound.

    Reduction: Dehalogenated triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(3-bromo-5-fluorophenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-bromo-5-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro substituents can influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(4-fluorophenyl)-1H-1,2,4-triazole: Similar structure but lacks the bromo substituent.

    5-Amino-3-(3-chloro-5-fluorophenyl)-1H-1,2,4-triazole: Similar structure with a chloro substituent instead of bromo.

    5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole: Similar structure with different positioning of the fluoro substituent.

Uniqueness

The unique combination of amino, bromo, and fluoro substituents in 5-Amino-3-(3-bromo-5-fluorophenyl)-1H-1,2,4-triazole can result in distinct chemical reactivity and biological activities compared to its analogs

Properties

Molecular Formula

C8H6BrFN4

Molecular Weight

257.06 g/mol

IUPAC Name

5-(3-bromo-5-fluorophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6BrFN4/c9-5-1-4(2-6(10)3-5)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)

InChI Key

ROJUCEBRYGODGC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C2=NC(=NN2)N

Origin of Product

United States

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